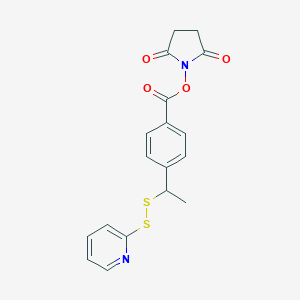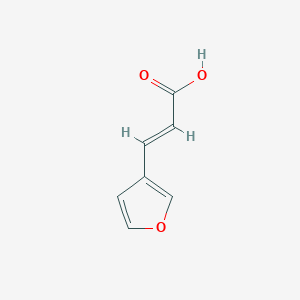
3-(3-フリル)アクリル酸
概要
説明
3-(3-Furyl)acrylic acid is an organic compound with the chemical formula C₇H₆O₃. It is characterized by the presence of a furan ring attached to an acrylic acid moiety. This compound is known for its applications in chemical research and pharmaceuticals .
科学的研究の応用
3-(3-Furyl)acrylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
Target of Action
It is used as a reactant in the preparation of heteroaryl-substituted bis-trifluoromethyl carbinols and trifluoroacetophenone derivatives, which are known to inhibit malonyl-coa decarboxylase (mcd) . MCD plays a crucial role in fatty acid metabolism.
Mode of Action
Its derivatives have been used in the synthesis of mcd inhibitors , suggesting that it may interact with this enzyme or its associated pathways.
Biochemical Pathways
Its role in the synthesis of mcd inhibitors suggests it may influence fatty acid metabolism .
Pharmacokinetics
Its solubility in water is reported to be sparingly soluble (056 g/L at 25°C) , which could impact its bioavailability.
Result of Action
Its role in the synthesis of mcd inhibitors suggests it may have an impact on fatty acid metabolism .
Action Environment
The action of 3-(3-Furyl)acrylic acid can be influenced by environmental factors. For instance, its thermal decomposition can lead to the release of irritating gases and vapors . Moreover, its synthesis involves various organocatalysts and occurs under solvent-free conditions .
準備方法
Synthetic Routes and Reaction Conditions: 3-(3-Furyl)acrylic acid can be synthesized through various methods. One common approach involves the Knoevenagel condensation reaction between 3-furaldehyde and malonic acid in the presence of a base such as piperidinium acetate . This reaction typically occurs under solvent-free conditions and yields the desired acrylic acid derivative.
Industrial Production Methods: Industrial production of 3-(3-Furyl)acrylic acid often involves the use of carbohydrate-derived furfurals. These furfurals are subjected to chemical catalysis to produce the desired acrylic acid derivatives. The process is optimized for high yield and purity, making it suitable for large-scale production .
化学反応の分析
Types of Reactions: 3-(3-Furyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of Pd/C catalyst.
Substitution: Nitrating mixture (HNO₃ and H₂SO₄) for nitration; halogens (Cl₂, Br₂) for halogenation.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 3-(3-Furyl)propionic acid.
Substitution: Nitro-3-(3-furyl)acrylic acid, halo-3-(3-furyl)acrylic acid.
類似化合物との比較
3-(2-Furyl)acrylic acid: Similar structure but with the furan ring attached at the 2-position.
Furan-2-acrylic acid: Another furan derivative with an acrylic acid moiety.
Uniqueness: 3-(3-Furyl)acrylic acid is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity compared to its analogs .
特性
IUPAC Name |
(E)-3-(furan-3-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3/c8-7(9)2-1-6-3-4-10-5-6/h1-5H,(H,8,9)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAPZUDWRRBZHZ-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC=C1/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80901228 | |
| Record name | (2E)-3-(3-Furanyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80901228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81311-95-7 | |
| Record name | (2E)-3-(3-Furanyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80901228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2E)-3-(furan-3-yl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



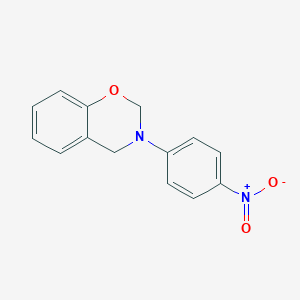
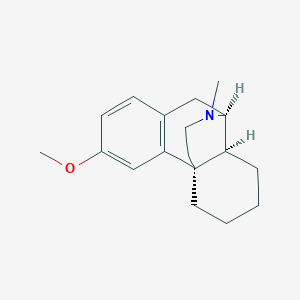


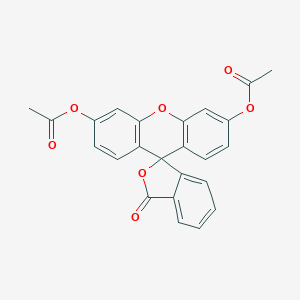
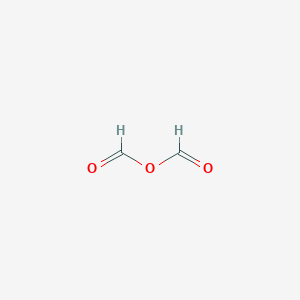

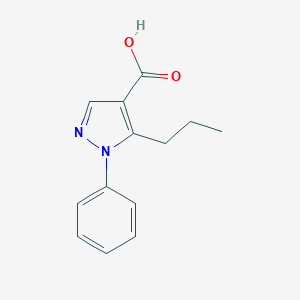
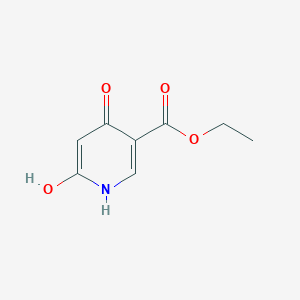

![Dibenzo[e,l]pyrene](/img/structure/B48497.png)

